molecular formula C20H24ClN3O4 B3462992 1-(2-chlorobenzyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine

1-(2-chlorobenzyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine

Cat. No. B3462992
M. Wt: 405.9 g/mol
InChI Key: YFHQCKBIYISACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine, also known as CL-218,872, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual action is thought to contribute to its anxiolytic, antipsychotic, and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models, this compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, this compound has been shown to decrease levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-chlorobenzyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine is its well-established synthesis method, which allows for the production of high-quality compound for use in lab experiments. Additionally, this compound has been extensively studied, which provides a wealth of information on its potential therapeutic applications. However, one of the limitations of this compound is its relatively low potency compared to other compounds in its class, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-(2-chlorobenzyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine. One potential area of study is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it contributes to its therapeutic effects. Finally, there is a need for studies to explore the potential side effects of this compound, as well as its safety and efficacy in human subjects.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential as a therapeutic agent. Its well-established synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising area of study for researchers in the field of pharmacology.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(4,5-dimethoxy-2-nitrobenzyl)piperazine has been extensively studied for its potential as a therapeutic agent for various conditions, including anxiety, depression, and schizophrenia. In animal models, this compound has been shown to have anxiolytic and antipsychotic effects, as well as antidepressant-like effects. Additionally, this compound has been shown to have potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c1-27-19-11-16(18(24(25)26)12-20(19)28-2)14-23-9-7-22(8-10-23)13-15-5-3-4-6-17(15)21/h3-6,11-12H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHQCKBIYISACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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